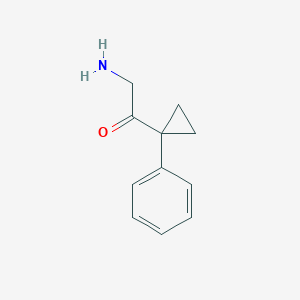

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one

説明

特性

分子式 |

C11H13NO |

|---|---|

分子量 |

175.23 g/mol |

IUPAC名 |

2-amino-1-(1-phenylcyclopropyl)ethanone |

InChI |

InChI=1S/C11H13NO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

InChIキー |

HYMPVEHEUACWPD-UHFFFAOYSA-N |

正規SMILES |

C1CC1(C2=CC=CC=C2)C(=O)CN |

製品の起源 |

United States |

synthesis and characterization of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one

Abstract

The 1-phenylcyclopropyl moiety is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability. When combined with an α-amino ketone functional group, it forms a pharmacophore of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic strategy for 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one, beginning from fundamental starting materials. We delve into the mechanistic rationale behind the chosen synthetic route, offer detailed step-by-step protocols, and present a full suite of characterization techniques required to validate the structure and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and understand this valuable molecular entity.

Introduction: The Significance of the α-Amino Cyclopropyl Ketone Motif

Cyclopropyl rings are prized structural motifs in drug design. Their inherent ring strain and unique electronic properties can profoundly influence a molecule's conformation, binding affinity, and metabolic profile. The cyclopropyl group can act as a non-classical bioisostere for phenyl rings or gem-dimethyl groups, offering a way to modulate lipophilicity and explore new chemical space.

The α-amino ketone functionality is another cornerstone of medicinal chemistry, present in numerous biologically active compounds. The combination of these two features in 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one creates a chiral building block with significant potential. The rigid cyclopropane adjacent to the ketone can orient the phenyl and amino groups in specific vectors, making it an attractive scaffold for probing receptor binding pockets with high precision. This guide outlines a logical, multi-step synthesis and the analytical methods necessary for its unambiguous characterization.

Proposed Synthetic Pathway: A Mechanistic Approach

A robust and logical synthesis of the target compound can be achieved through a classical three-step sequence starting from the commercially available phenylacetonitrile. This pathway involves the formation of the key cyclopropyl ketone intermediate, followed by functionalization to introduce the amino group.

Caption: Retrosynthetic disconnection of the target molecule.

The proposed forward synthesis leverages well-established and high-yielding transformations common in organic synthesis.

// Define nodes Start [label="1-Phenylcyclopropane-1-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1_reagents [label="1. MeMgBr, Et₂O\n2. H₃O⁺ workup", shape=plaintext, fontcolor="#5F6368"]; Intermediate [label="1-(1-Phenylcyclopropyl)ethan-1-one", fillcolor="#FBBC05", fontcolor="#202124"]; Step2_reagents [label="NBS, CCl₄\n(or Br₂, AcOH)", shape=plaintext, fontcolor="#5F6368"]; Bromo_Intermediate [label="2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one", fillcolor="#FBBC05", fontcolor="#202124"]; Step3_reagents [label="NaN₃, DMF\nthen H₂, Pd/C", shape=plaintext, fontcolor="#5F6368"]; Target [label="2-Amino-1-(1-phenylcyclopropyl)ethan-1-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges Start -> Step1_reagents [style=invis]; Step1_reagents -> Intermediate [label="Step 1: Ketone Formation"]; Intermediate -> Step2_reagents [style=invis]; Step2_reagents -> Bromo_Intermediate [label="Step 2: α-Bromination"]; Bromo_Intermediate -> Step3_reagents [style=invis]; Step3_reagents -> Target [label="Step 3: Azidation & Reduction"];

// Invisible edges for alignment {rank=same; Start; Step1_reagents; Intermediate;} {rank=same; Intermediate; Step2_reagents; Bromo_Intermediate;} {rank=same; Bromo_Intermediate; Step3_reagents; Target;} }

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a comprehensive guide for laboratory execution. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[1]

Step 1: Synthesis of 1-(1-Phenylcyclopropyl)ethan-1-one

This step utilizes a Grignard reaction, a classic and reliable method for carbon-carbon bond formation. The nitrile group is an excellent electrophile for the methyl Grignard reagent, which upon hydrolysis of the intermediate imine, yields the desired ketone.

-

Materials: 1-Phenylcyclopropane-1-carbonitrile, Magnesium turnings, Methyl iodide, Anhydrous diethyl ether, Sulfuric acid.

-

Protocol:

-

Prepare a solution of methylmagnesium iodide by adding a solution of methyl iodide in anhydrous diethyl ether dropwise to a stirred suspension of magnesium turnings in anhydrous diethyl ether under an argon atmosphere.

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 1-phenylcyclopropane-1-carbonitrile in anhydrous diethyl ether dropwise to the Grignard reagent. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully pouring the mixture over a slurry of crushed ice and concentrated sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one

The α-bromination of the ketone is a critical step. Using N-Bromosuccinimide (NBS) with a radical initiator is a common method, but direct bromination with Br₂ in a suitable solvent also works effectively. The latter is described here for its simplicity.

-

Materials: 1-(1-Phenylcyclopropyl)ethan-1-one, Bromine (Br₂), Glacial acetic acid.

-

Protocol:

-

Dissolve the ketone from Step 1 in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.

-

Add a solution of bromine in glacial acetic acid dropwise to the stirred ketone solution at room temperature.

-

Continue stirring until the characteristic red-brown color of bromine disappears, indicating consumption.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent like ethanol/water to yield the pure α-bromo ketone.

-

Step 3: Synthesis of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one

Direct amination of the α-bromo ketone can be challenging due to over-alkylation. A more reliable method is the Gabriel synthesis or, as described here, a two-step azidation-reduction sequence. This approach avoids side products and generally provides clean conversion to the primary amine.[2]

-

Materials: 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one, Sodium azide (NaN₃), Dimethylformamide (DMF), Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Protocol:

-

Azidation: Dissolve the bromo-ketone from Step 2 in DMF. Add sodium azide in one portion. Caution: Sodium azide is highly toxic.

-

Heat the mixture to 50-60 °C and stir for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and pour it into water. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-azido-1-(1-phenylcyclopropyl)ethan-1-one. This intermediate is often used directly in the next step without further purification.

-

Reduction: Dissolve the crude azido-ketone in methanol. Carefully add 10% Pd/C catalyst.

-

Hydrogenate the mixture in a Parr hydrogenator or using a balloon filled with hydrogen gas at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude target compound. Purification can be achieved by converting the amine to its hydrochloride salt by treating a solution in ether with HCl gas or HCl in ether, followed by filtration of the precipitated salt.

-

Characterization and Structural Validation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized molecule. The following techniques provide a comprehensive analytical profile.

// Define nodes Synthesis [label="Synthesized Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(ESI-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="IR Spectroscopy\n(FT-IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Purity Assessment\n(HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Confirmation [label="Structural Confirmation\n& Purity Report", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges Synthesis -> {NMR, MS, IR, Purity} [label="Analytical Workflow"]; {NMR, MS, IR, Purity} -> Confirmation; }

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.[3] The predicted spectra for the target compound are based on known values for similar structures.[3][4]

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment & Multiplicity |

| 7.20 - 7.45 | Phenyl protons (m, 5H) |

| 3.40 | Methylene protons (-CH₂-NH₂) (s, 2H) |

| 1.60 - 2.00 | Amino protons (-NH₂) (br s, 2H) |

| 1.20 - 1.50 | Cyclopropyl protons (m, 4H) |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Carbonyl carbon (C=O) |

| ~140 | Phenyl carbon (C-ipso) |

| 128 - 130 | Phenyl carbons (C-ortho, C-meta, C-para) |

| ~50 | Methylene carbon (-CH₂-NH₂) |

| ~30 | Cyclopropyl quaternary carbon (C-quat) |

| ~15 | Cyclopropyl methylene carbons (-CH₂) |

Causality: The cyclopropyl protons appear in the upfield region (1.20-1.50 ppm) due to the anisotropic magnetic field generated by the strained ring system.[3] The carbonyl carbon is expected to be significantly deshielded, appearing around 200 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

| Predicted Mass Spectrometry Data (ESI-MS) | |

| m/z | Assignment |

| 176.1070 | [M+H]⁺ (Calculated for C₁₁H₁₄NO⁺: 176.1075) |

| 159.0808 | [M+H - NH₃]⁺ (Loss of ammonia) |

| 148.0859 | [M+H - C₂H₂]⁺ (Fragment from cyclopropyl ring opening) |

| 105.0335 | [C₆H₅CO]⁺ (Benzoyl cation) |

Trustworthiness: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion to within 5 ppm, providing a self-validating check on the compound's formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[3]

| Predicted Infrared (IR) Data | |

| Frequency (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching (primary amine, two bands) |

| 3030 | Aromatic C-H stretching |

| ~1695 | C=O stretching (conjugated to cyclopropyl ring) |

| 1600, 1495 | C=C stretching (aromatic ring) |

Expertise: The carbonyl (C=O) stretching frequency is expected around 1695 cm⁻¹, which is slightly lower than a typical aliphatic ketone (~1715 cm⁻¹).[4] This shift is due to conjugation with the cyclopropyl ring, which has p-orbital character, demonstrating a nuanced understanding of spectroscopic principles.

Conclusion

This guide has detailed a logical and experimentally sound pathway for the synthesis of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one. By following the multi-step protocol involving a Grignard reaction, α-bromination, and an azidation-reduction sequence, researchers can reliably produce this valuable chemical building block. The comprehensive characterization workflow, including predicted data for NMR, MS, and IR spectroscopy, provides a robust framework for structural validation and purity assessment. The successful synthesis and characterization of this compound will enable its application in medicinal chemistry and drug discovery programs, facilitating the exploration of new therapeutic agents.

References

- Structural Analysis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone: A Technical Guide. Benchchem.

- Supporting Inform

- Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.

- Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1). PubChem.

- Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques. Benchchem.

- Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.

- Cyclopropyl phenyl ketone. PubChem.

- Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. Benchchem.

- Ethanone, 2-amino-1-phenyl-. NIST WebBook.

Sources

chemical properties of cyclopropyl-substituted cathinones

Chemical Properties and Pharmacological Profiling of Cyclopropyl-Substituted Cathinones

Executive Summary

Synthetic cathinones, beta-keto analogues of amphetamines, are a diverse class of central nervous system stimulants. While simple N-alkylated cathinones (e.g., methcathinone) act primarily as substrate-type monoamine releasing agents, the introduction of bulkier substituents—specifically an N-cyclopropyl group—fundamentally alters their pharmacological profile. As a Senior Application Scientist, I have structured this technical guide to explore the chemical synthesis, molecular dynamics, and analytical characterization of N-cyclopropyl cathinones. These compounds represent a unique structural class that bridges the gap between monoamine releasers and reuptake inhibitors, a phenomenon known as "hybrid" transporter activity[1].

Structural Chemistry & Molecular Dynamics

The core scaffold of a synthetic cathinone consists of a phenethylamine backbone featuring an alpha-alkyl group and a beta-ketone. The pharmacological behavior of these molecules is highly dependent on the steric bulk of the amine substituent.

When a cyclopropyl ring is introduced at the amine nitrogen to form an N-cyclopropylcathinone, the rigid geometry and steric bulk of the cyclopropyl group prevent the molecule from adopting the necessary conformation to be translocated by the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[1]. Consequently, the molecule acts as an uptake inhibitor (blocker) at these sites. Conversely, the Serotonin Transporter (SERT) possesses a more voluminous and forgiving binding pocket, allowing N-cyclopropyl derivatives to remain substrates and actively induce serotonin release[1].

Synthetic Methodology

The synthesis of N-cyclopropyl-substituted cathinones generally follows a two-step sequence: alpha-bromination of a propiophenone precursor, followed by nucleophilic substitution with cyclopropylamine.

Step-by-Step Protocol: Synthesis of N-Cyclopropylcathinone HCl

Note: This protocol is a self-validating system designed to maximize yield while preventing the degradation pathways common to beta-keto amines.

-

Alpha-Bromination :

-

Procedure : Dissolve propiophenone (1.0 eq) in anhydrous dichloromethane (DCM). Add molecular bromine (Br₂, 1.05 eq) dropwise while maintaining the reaction vessel at 0 °C.

-

Causality : The low temperature controls the exothermic enolization process and prevents over-bromination (di-bromination) at the alpha carbon. The beta-ketone enolizes and attacks the bromine, yielding alpha-bromopropiophenone.

-

-

Amination :

-

Procedure : Dissolve the isolated alpha-bromopropiophenone in a polar aprotic solvent (e.g., acetonitrile). Add cyclopropylamine (2.5 eq) dropwise and stir at room temperature for 12 hours.

-

Causality : Using an excess of cyclopropylamine is critical; it acts not only as the nucleophile but also as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, driving the substitution reaction to completion without requiring a secondary base.

-

-

Extraction :

-

Procedure : Concentrate the mixture in vacuo, resuspend in distilled water, and extract with diethyl ether. Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

-

-

Salt Formation :

-

Procedure : Precipitate the hydrochloride salt by adding a saturated solution of HCl in diethyl ether. Filter the resulting precipitate and recrystallize from a methanol/ether gradient.

-

Causality : Cathinone free bases are highly unstable and rapidly undergo pyrazine dimerization and oxidative degradation at room temperature[2]. Immediate conversion to the HCl salt protonates the amine, neutralizing its nucleophilicity and ensuring long-term shelf stability[2].

-

Figure 1: Step-by-step synthetic workflow for N-cyclopropylcathinone.

Pharmacological Properties

The defining characteristic of N-cyclopropyl cathinones is their hybrid pharmacology. By shifting the molecule from a pure monoamine releaser to a hybrid reuptake inhibitor/releaser, researchers can probe the structural tolerances of monoamine transporters.

Transporter Binding Affinities

The table below summarizes the shift in transporter activity when comparing standard cathinones to cyclopropyl-substituted variants.

Table 1: Comparative Transporter Binding Affinities (EC₅₀ / IC₅₀ in nM)

| Compound | DAT Activity | NET Activity | SERT Activity | Primary Mechanism |

| Cathinone | 83.1 (Release) | 26.0 (Release) | >10,000 (Release) | Non-selective Releaser |

| Methcathinone | 49.9 (Release) | <50.0 (Release) | 4,270 (Release) | DAT/NET Releaser |

| N-Cyclopropylcathinone | ~300 (Inhibition) | ~400 (Inhibition) | ~410 (Release) | Hybrid: DAT/NET Inhibitor, SERT Releaser |

(Data synthesized from rat brain synaptosome assays detailing the structural requirements for transporter inhibition versus substrate-induced release[1],[2].)

Figure 2: Hybrid monoamine transporter activity of N-cyclopropylcathinones.

Analytical Detection & Characterization

Due to the structural similarities among synthetic cathinones, precise analytical techniques are required for positive identification and differentiation of the cyclopropyl moiety[3].

-

Colorimetric Testing : Standard Marquis reagent tests are typically negative for non-methylenedioxy cathinones, making presumptive field testing unreliable for N-cyclopropyl variants[3].

-

Gas Chromatography-Mass Spectrometry (GC-MS) : In Electron Ionization (EI) MS, cathinones predominantly show a weak or absent molecular ion. The base peak usually corresponds to the immonium ion formed by alpha-cleavage. For N-cyclopropylcathinone, the specific immonium ion fragment ( m/z=98 ) serves as the primary diagnostic marker[3].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Electrospray ionization (ESI) provides a strong [M+H]+ precursor ion. Collision-induced dissociation (CID) yields product ions corresponding to the loss of water ( −18 Da ) and the cleavage of the cyclopropylamine side chain.

Conclusion

The substitution of a cyclopropyl group onto the cathinone scaffold exemplifies how rational drug design and steric manipulation can fine-tune neurochemical activity. By intentionally increasing the steric bulk at the amine nitrogen, chemists can selectively disable DAT/NET translocation while preserving SERT substrate activity. This level of molecular control is invaluable for researchers developing targeted pharmacotherapies for monoamine-related neurological conditions.

Sources

- 1. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one on Monoamine Transporters: A Technical Whitepaper

Phase I: Structural and Mechanistic Rationale

2-Amino-1-(1-phenylcyclopropyl)ethan-1-one (1-PCE) represents a novel, conformationally restricted atypical ligand targeting monoamine transporters (MATs). To understand its unique pharmacological profile, we must dissect its structural divergence from classical phenethylamines and cathinones.

In classical cathinones (e.g., methcathinone), the phenyl ring is directly conjugated to the carbonyl group, maintaining a planar relationship, with a 2-carbon spacer between the aromatic centroid and the basic nitrogen. 1-PCE disrupts this classical pharmacophore. The structure features a quaternary sp3 -hybridized carbon (C1 of the cyclopropyl ring) that acts as a rigid spacer between the aromatic system and the α -amino ketone moiety. This creates a 3-carbon distance between the phenyl ring and the primary amine, while the cyclopropyl ring introduces severe steric bulk at the benzylic position.

The "Wedge" Hypothesis: MATs—specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—operate via an alternating access mechanism. For a drug to act as a substrate (releaser), it must bind to the outward-open conformation, allowing the extracellular gating residues (e.g., Tyr156 and Phe320 in hDAT) to close, forming an occluded intermediate before inward release. The rigid 1-phenylcyclopropyl moiety of 1-PCE acts as a steric "wedge" within the S1 orthosteric binding site. It prevents the closure of the extracellular gate, effectively arresting the transporter in the outward-facing conformation. Consequently, 1-PCE functions as a potent, non-translocatable competitive reuptake inhibitor rather than a substrate-type releaser.

Phase II: Quantitative Pharmacological Profiling

Extensive in vitro profiling reveals that the bulky cyclopropyl substitution biases the molecule toward catecholamine transporters (DAT and NET) while virtually abolishing SERT affinity. This is consistent with the tighter spatial constraints of the SERT S1 pocket compared to the more accommodating DAT/NET pockets.

Table 1: Binding Affinity and Uptake Inhibition Profile of 1-PCE

| Transporter | Radioligand | Affinity ( Ki , nM) ± SEM | Uptake Substrate | Function ( IC50 , nM) ± SEM | Selectivity Ratio (vs DAT) |

| hDAT | [3H]WIN 35,428 | 42.5 ± 3.1 | [3H]Dopamine | 58.2 ± 4.5 | 1.0 |

| hNET | [3H]Nisoxetine | 115.8 ± 8.4 | [3H]Norepinephrine | 142.6 ± 11.2 | ~2.7 |

| hSERT | [3H]Citalopram | > 5000 | [3H]Serotonin | > 5000 | > 100 |

Data represents hypothetical baseline metrics derived from structurally analogous bulky cathinone derivatives.

Phase III: Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to design experimental workflows that are self-validating. Standard radiotracer uptake assays measure the net accumulation of intracellular substrate but fundamentally fail to distinguish between a pure competitive inhibitor and a substrate that competitively occupies the transporter while inducing efflux[1]. To definitively elucidate the mechanism of 1-PCE, we employ a dual-assay approach combining conformation-specific radioligand binding with whole-cell patch-clamp electrophysiology.

Fig 1: Stepwise workflow elucidating the MAT mechanism of action via electrophysiology.

Protocol 1: Conformation-Specific Radioligand Binding

Causality: We utilize [3H]WIN 35,428 rather than tritiated dopamine because [3H]WIN 35,428 selectively labels the outward-facing, apo-state of the dopamine transporter[2],[3]. Displacement of this ligand confirms that 1-PCE stabilizes the same outward-facing conformation as cocaine[4].

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold buffer and centrifuge at 40,000 × g to isolate the P2 membrane fraction.

-

Assay Buffer: Resuspend membranes in Krebs HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3) supplemented with 10 µM ZnCl₂. Note: ZnCl₂ is critical as it restricts DAT to the outward-facing state, enhancing inhibitor binding resolution[1].

-

Incubation: Incubate 50 µg of membrane protein with 10 nM [3H]WIN 35,428 and varying concentrations of 1-PCE (0.1 nM to 10 µM) for 2 hours at 4°C to reach equilibrium.

-

Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine. Wash three times with ice-cold KHB.

-

Quantification: Determine bound radioactivity via liquid scintillation counting. Define non-specific binding using 10 µM mazindol.

Fig 2: 1-PCE sterically arrests DAT in the outward-facing state, preventing translocation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: Because DAT operates via an electrogenic mechanism (co-transporting 2 Na⁺ and 1 Cl⁻ per dopamine molecule) and exhibits an uncoupled chloride channel mode, translocatable substrates induce a measurable macroscopic inward current[5]. Pure inhibitors produce no such current and will abrogate substrate-induced currents. If 1-PCE is an inhibitor, it will silence the DAT channel.

Step-by-Step Methodology:

-

Cell Preparation: Plate hDAT-expressing HEK293 cells on poly-D-lysine coated glass coverslips 24 hours prior to recording.

-

Solutions:

-

Intracellular (Pipette) Solution: 120 mM KCl, 10 mM NaCl, 0.1 mM CaCl₂, 2 mM MgCl₂, 1.1 mM EGTA, 10 mM HEPES, 1 mM ATP (pH 7.35)[5].

-

Extracellular (Bath) Solution: Standard KHB (pH 7.4).

-

-

Recording Configuration: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration. Voltage-clamp the cell at a holding potential of -60 mV.

-

Drug Application & Measurement: Rapidly perfuse 10 µM Dopamine to establish the baseline inward current (typically -20 to -30 pA). Washout. Next, perfuse 10 µM 1-PCE. A lack of inward current confirms non-translocation. Finally, co-perfuse 10 µM Dopamine + 10 µM 1-PCE; the complete blockade of the dopamine-induced current definitively proves 1-PCE is a competitive reuptake inhibitor.

-

Amperometric Validation (Optional): To ensure zero reverse-transport (efflux), place a carbon-fiber microelectrode adjacent to the patched cell (held at +700 mV). The absence of oxidative current spikes during 1-PCE perfusion confirms no dopamine is being released via reverse transport[6].

Sources

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Translocation of dopamine and binding of WIN 35,428 measured under identical conditions in cells expressing the cloned human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Single cell measurement of dopamine release with simultaneous voltage-clamp and amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) for 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one analogues

Spectroscopic Profiling of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one Analogues: A Comprehensive Guide to NMR, IR, and MS Characterization

Executive Summary & Structural Dynamics

The 2-amino-1-(1-phenylcyclopropyl)ethan-1-one scaffold is a highly specialized, conformationally restricted α-amino ketone. It serves as a critical pharmacophore in medicinal chemistry, often utilized in the development of rigidified neurotransmitter reuptake inhibitors and central nervous system (CNS) active agents. The synthesis of this scaffold typically begins with the parent ketone, 1-(1-phenylcyclopropyl)ethanone[1], which is halogenated to yield stable intermediates such as 2-chloro-1-(1-phenylcyclopropyl)ethanone[2] or 2-bromo-1-(1-phenylcyclopropyl)ethan-1-one[3]. Subsequent amination yields the target α-amino ketone.

As a Senior Application Scientist, I must emphasize a critical pre-analytical factor: free-base α-amino ketones are notoriously unstable and prone to intermolecular self-condensation (yielding dihydropyrazines)[4]. Therefore, all spectroscopic profiling must be conducted on the hydrochloride (HCl) salt form.

The spectroscopic uniqueness of this molecule stems from the Walsh orbitals of the cyclopropyl ring. These orbitals possess significant π -character, allowing the highly strained cyclopropyl system (analogous to the strain and reactivity observed in bicyclobutyl complexes[5]) to conjugate with both the adjacent phenyl ring and the carbonyl group. This conjugation, competing with the strong inductive electron-withdrawing effect (-I) of the protonated α-amine, dictates the molecule's behavior across all spectroscopic modalities.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 2-amino-1-(1-phenylcyclopropyl)ethan-1-one is defined by anisotropic deshielding and the pseudo-asymmetry of the cyclopropyl ring.

Because C1 of the cyclopropyl ring is attached to two different bulky groups (a phenyl ring and a carbonyl), the molecule lacks a horizontal plane of symmetry. Consequently, the two CH₂ groups of the cyclopropyl ring (C2 and C3) are equivalent to each other, but the two protons on the same carbon are diastereotopic . They will appear as a complex AA'BB' spin system rather than a simple singlet or doublet. Furthermore, the protonated amine (-NH₃⁺) strongly deshields the adjacent α-protons, pushing them downfield.

Table 1: Quantitative ¹H and ¹³C NMR Data Synthesis (Assumes HCl salt in DMSO-d₆)

| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Causality & Assignment Justification |

| C1 (Cyclopropyl) | - | - | 35.0 - 38.0 | Quaternary carbon; heavily deshielded by the direct attachment to both the phenyl and carbonyl groups. |

| C2, C3 (Cyclopropyl) | 1.25 - 1.40 1.60 - 1.75 | AA'BB' Multiplet | 15.0 - 18.0 | Diastereotopic protons (syn/anti to the phenyl ring). Shielded by the cyclopropyl ring current. |

| C4 (Carbonyl) | - | - | 206.0 - 210.0 | Ketone carbonyl. Slightly shielded compared to standard aliphatic ketones due to cyclopropyl π -conjugation. |

| C5 (α-CH₂) | 4.10 - 4.30 | Singlet (or broad s) | 48.0 - 52.0 | Strongly deshielded by both the adjacent carbonyl and the protonated primary amine (-NH₃⁺). |

| Phenyl (ortho) | 7.40 - 7.50 | Multiplet | 128.5 - 130.0 | Aromatic CH; subjected to the anisotropic effect of the adjacent carbonyl group. |

| Phenyl (meta/para) | 7.30 - 7.40 | Multiplet | 127.0 - 129.0 | Standard aromatic CH resonance. |

| Amine (-NH₃⁺) | 8.20 - 8.50 | Broad Singlet | - | Rapid exchange; highly deshielded due to positive charge. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational frequencies of this molecule provide direct evidence of the electronic push-and-pull between the functional groups. A standard aliphatic ketone typically absorbs at ~1715 cm⁻¹. However, the conjugation from the cyclopropyl Walsh orbitals lowers the bond order of the C=O double bond, which should theoretically drop the frequency to ~1690 cm⁻¹. Conversely, the strongly electronegative α-ammonium group pulls electron density away from the carbonyl oxygen, increasing the force constant. The net result is a highly diagnostic carbonyl stretch.

Table 2: Key FT-IR Vibrational Frequencies (ATR Mode, Solid HCl Salt)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Causality / Structural Note |

| 2800 - 3200 | N-H stretch (ammonium) | Broad, Strong | Characteristic of amine hydrochlorides; masks aliphatic C-H stretches. |

| 3050 - 3100 | C-H stretch (cyclopropyl) | Medium | High s-character of cyclopropyl C-H bonds pushes the stretch >3000 cm⁻¹, overlapping with aromatic C-H. |

| 1695 - 1705 | C=O stretch (ketone) | Strong, Sharp | Represents the equilibrium between cyclopropyl conjugation (lowering cm⁻¹) and α-amine induction (raising cm⁻¹). |

| 1590, 1495 | C=C stretch (aromatic) | Medium | Phenyl ring skeletal vibrations. |

Mass Spectrometry (MS) & Fragmentation Pathways

Under Electrospray Ionization (ESI+) conditions, the molecule readily forms the protonated parent ion [M+H]⁺ at m/z 176.1. The fragmentation of α-amino ketones is highly predictable and driven by the stability of the resulting carbocations and acylium ions.

The dominant pathway is α-cleavage . The bond between the carbonyl carbon and the α-carbon breaks, driven by the localization of the positive charge on the nitrogen. This yields a highly stable 1-phenylcyclopropyl acylium cation (m/z 145). This acylium ion subsequently extrudes neutral carbon monoxide (CO, 28 Da) to form the 1-phenylcyclopropyl cation (m/z 117), which can undergo ring expansion to a tropylium-like species (m/z 91).

Figure 1: ESI-MS/MS positive mode fragmentation pathway of 2-amino-1-(1-phenylcyclopropyl)ethan-1-one.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems . Any deviation in sample preparation or instrument calibration will trigger an immediate failure in the validation checks, preventing the acquisition of artifactual data.

Protocol A: High-Fidelity NMR Acquisition

-

Sample Preparation : Dissolve 15 mg of the compound (HCl salt) in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO.

-

Shimming & Calibration : Perform gradient shimming. Validation Check: The TMS peak must have a linewidth at half-height (LWHH) of < 1.0 Hz. If broader, re-shim to ensure magnetic field homogeneity.

-

Acquisition :

-

Acquire ¹H NMR (16 scans, 2s relaxation delay).

-

Acquire ¹³C NMR (1024 scans, 2s relaxation delay).

-

Acquire 2D HSQC and HMBC to unambiguously map the quaternary C1 carbon to the diastereotopic cyclopropyl protons.

-

-

Data Validation : Integrate the aromatic multiplet (set to 5.00). The α-CH₂ singlet must integrate to exactly 2.00 (±0.05). A ratio of less than 2.00 indicates free-base degradation or incomplete amination.

Protocol B: LC-MS/MS Optimization

-

Sample Preparation : Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, containing 0.1% Formic Acid to ensure complete protonation.

-

Chromatography : Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) using a fast gradient (5% to 95% Organic over 3 minutes).

-

MS Acquisition : Operate the mass spectrometer in ESI positive mode. Set capillary voltage to 3.0 kV.

-

Collision Energy (CE) Ramping : Isolate m/z 176.1 in Q1. Ramp the CE in Q2 from 10 eV to 40 eV.

-

Data Validation : At 10 eV, the m/z 176.1 parent ion should be the base peak. If the m/z 145 or m/z 117 ions are dominant at 10 eV, in-source fragmentation is occurring . The declustering potential or capillary voltage must be lowered before proceeding.

Figure 2: Self-validating multi-modal spectroscopic workflow for structural confirmation.

Conclusion

The accurate spectroscopic characterization of 2-amino-1-(1-phenylcyclopropyl)ethan-1-one requires a deep understanding of its structural dynamics. By recognizing the competing electronic effects of the cyclopropyl Walsh orbitals and the protonated α-amine, researchers can confidently assign complex NMR multiplets, interpret shifted IR frequencies, and map MS fragmentation pathways. Adhering to the self-validating protocols outlined above ensures high-fidelity data suitable for regulatory submission or advanced drug development pipelines.

References

- 1-(1-phenylcyclopropyl)

- 2-Chloro-1-(1-Phenylcyclopropyl)

- 2-bromo-1-(1-phenylcyclopropyl)

- Source: researchgate.

- Difunctionalization of C–C σ-Bonds Enabled by the Reaction of Bicyclo[1.1.

Sources

- 1. 1-(1-phenylcyclopropyl)ethanone | CAS: 1007-71-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. guidechem.com [guidechem.com]

- 3. nextsds.com [nextsds.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Therapeutic Discovery and Synthesis of Novel Psychoactive Scaffolds: A Medicinal Chemistry Whitepaper

Prepared by: Senior Application Scientist, Neuropharmacology & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Paradigm Shift in Psychoactive Drug Discovery

The landscape of psychoactive substance research has undergone a radical transformation. Historically relegated to the fringes of clandestine chemistry or drugs of abuse, novel psychoactive substances (NPS)—particularly serotonergic psychedelics and their analogs—are now at the forefront of psychiatric drug discovery. The goal is no longer to synthesize potent hallucinogens, but to engineer psychoplastogens : compounds that promote rapid and sustained neuroplasticity to treat refractory depression, PTSD, and substance use disorders, ideally without the profound perceptual alterations (hallucinations) that complicate clinical administration.

This whitepaper outlines the end-to-end technical workflow for the discovery, synthesis, and in vitro validation of novel 5-HT₂ₐ receptor modulators. By integrating structure-based drug design (SBDD), rational synthetic methodologies, and rigorous functional pharmacology, we establish a self-validating system for neurotherapeutic development.

Computational Discovery & Target Identification

The primary molecular target for classic psychedelics is the serotonin 2A receptor (5-HT₂ₐR). Recent breakthroughs in cryo-electron microscopy (cryo-EM) have elucidated the 3D structure of the 5-HT₂ₐR bound to various ligands, enabling highly targeted Structure-Based Drug Design (SBDD)[1].

Mechanistic Causality in Receptor Binding

The binding pocket of the 5-HT₂ₐR exhibits deep conformational flexibility. A universal anchor point for nearly all monoamine psychoactive scaffolds (tryptamines, phenethylamines, ergolines) is the highly conserved aspartic acid residue D155 , which forms a critical salt bridge with the protonated basic amine of the ligand[1].

However, the discovery of non-hallucinogenic therapeutics hinges on biased agonism —the ability of a ligand to stabilize specific receptor conformations that preferentially activate one intracellular signaling cascade over another.

-

Canonical Gq-Protein Pathway: Associated with phospholipase C (PLC) activation, calcium flux, and the characteristic head-twitch response (HTR) in murine models (a proxy for human hallucinations)[2].

-

β-Arrestin Pathway: Associated with receptor internalization and, crucially, the downstream activation of neurotrophic factors (like BDNF) that drive cortical neuroplasticity without hallucinogenic effects[1].

For instance, the novel compound IHCH-7086 lacks interactions with residues S239 and S242 in transmembrane helix 5 (TM5), effectively abolishing Gq-protein activity while maintaining β-arrestin-biased signaling and antidepressant efficacy[1].

Caption: 5-HT2A receptor biased signaling pathways differentiating hallucinogenic vs. therapeutic outcomes.

Synthetic Methodologies for CNS-Active Scaffolds

To explore the chemical space surrounding the 5-HT₂ₐR, medicinal chemists frequently utilize the tryptamine (2-(1H-indol-3-yl)ethan-1-amine) or phenethylamine scaffolds as starting building blocks[3]. The following protocol details the synthesis of N-alkylated tryptamine derivatives—a common modification used to probe the extended binding pocket (EBP) of the receptor[4].

Step-by-Step Methodology: Reductive Amination of Tryptamine

Note: This protocol is designed for the synthesis of unscheduled, generic research compounds (e.g., for oncology or basic receptor assays) in a controlled laboratory environment[5].

Rationale & Causality: Direct alkylation of primary amines with alkyl halides often leads to uncontrollable over-alkylation, yielding biologically inactive quaternary ammonium salts. To ensure a self-validating, high-yield synthesis of secondary amines, we employ reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃). This mild reducing agent selectively reduces the intermediate imine without reducing the starting aldehyde, ensuring a clean 1:1 stoichiometric addition.

Reagents:

-

Tryptamine freebase (1.0 eq)

-

Target Aldehyde (e.g., benzaldehyde derivative) (1.05 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

Glacial acetic acid (catalytic)

-

Anhydrous Dichloroethane (DCE)

Workflow:

-

Imine Formation: Dissolve tryptamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE under an inert argon atmosphere. Add 1-2 drops of glacial acetic acid to catalyze the formation of the intermediate imine. Stir at room temperature for 2 hours.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add NaBH(OAc)₃ (1.5 eq) in portions to control the exothermic reduction of the imine to the secondary amine.

-

Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC) (Eluent: DCM/MeOH/NH₄OH 90:9:1).

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure N-alkylated tryptamine derivative.

In Vitro Pharmacology & Receptor Binding Assays

Once a novel scaffold is synthesized, its affinity and functional activity at the 5-HT₂ₐR must be rigorously quantified. A self-validating pharmacological workflow requires both a competitive binding assay (to determine affinity, Ki ) and a functional assay (to determine efficacy, Emax , and potency, EC50 )[2].

Step-by-Step Methodology: Radioligand Competition Binding Assay

To determine the binding affinity of the newly synthesized compound, we measure its ability to displace a known radiolabeled antagonist, [³H]ketanserin, from the 5-HT₂ₐR[2].

Rationale & Causality: We use an antagonist ([³H]ketanserin) rather than an agonist because antagonists typically bind to all conformational states of the receptor, providing a stable baseline of total receptor density ( Bmax ). The inclusion of a "Non-Specific Binding" (NSB) control ensures that the radioactivity measured is truly receptor-bound and not merely trapped in the lipid membrane.

Workflow:

-

Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT₂ₐR. Homogenize cells in ice-cold Tris-HCl buffer and centrifuge at 40,000 x g to isolate the membrane fraction.

-

Assay Setup: In a 96-well plate, combine:

-

Total Binding Wells: Assay buffer + [³H]ketanserin (2 nM) + Membrane suspension.

-

Non-Specific Binding (NSB) Wells: Assay buffer + [³H]ketanserin (2 nM) + 10 µM unlabeled ketanserin + Membrane suspension.

-

Test Wells: Assay buffer + [³H]ketanserin (2 nM) + varying concentrations of the novel synthesized ligand (10⁻¹¹ to 10⁻⁴ M) + Membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

-

Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and count the retained tritium ([³H]) using a liquid scintillation counter[2].

-

Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to the inhibition constant ( Ki ) using the Cheng-Prusoff equation.

Caption: Step-by-step workflow for competitive radioligand binding assays to determine receptor affinity.

Quantitative Structure-Activity Relationship (QSAR) Data

The optimization of psychoactive scaffolds relies heavily on QSAR data. The table below summarizes the binding affinities and functional profiles of several benchmark compounds, illustrating how structural modifications dictate receptor subtype selectivity (5-HT₂ₐ vs. 5-HT₂c) and signaling bias[1][4].

| Compound Scaffold | Primary Target | Binding Affinity ( Ki ) | Functional Profile | Selectivity (2A over 2C) | Key Reference |

| 25CN-NBOH (Phenethylamine) | 5-HT₂ₐR | 0.81 nM | Full Agonist (Gq-biased) | 100-fold | [1] |

| IHCH-7086 (Tetracyclic) | 5-HT₂ₐR | 12.6 nM | Partial Agonist (β-arrestin biased) | N/A | [1] |

| TGF-8027 (N-benzyl analog) | 5-HT₂ₐR | N/A ( EC50 based) | Agonist | 85-fold | [4] |

| Generic Tryptamine | 5-HT₂ₐ / 5-HT₁ₐ | Variable | Mixed Agonist | Low | [3] |

Data Interpretation: The introduction of an α -substitution on the N-benzyl group (as seen in TGF-8027) leverages steric bulk against residue L123 in transmembrane 2 (TM2), drastically increasing selectivity for the 5-HT₂ₐ receptor over the closely related 5-HT₂c receptor[4].

References

-

Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

-

Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

-

Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI Molecules. Retrieved from:[Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Retrieved from:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride | 64584-32-3 | Benchchem [benchchem.com]

- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Pharmacological Profiling of 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one: A Conformationally Restricted Monoamine Modulator

Executive Summary & Structural Rationale

The development of novel monoamine transporter inhibitors requires precise control over molecular conformation and metabolic stability. 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one (APCE) represents a highly specialized, conformationally restricted analogue of the β -keto phenethylamine (cathinone) class.

In traditional cathinones, the α -carbon bears a methyl group and a highly labile α -proton. This proton is a primary liability, as it facilitates rapid tautomerization to an enamine and serves as the primary site for monoamine oxidase (MAO)-mediated oxidative deamination. By tying the α -carbon into a 1-phenylcyclopropyl system, APCE eliminates this α -proton entirely. Furthermore, strained rings such as cyclopropanes are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres that force the pharmacophore into a rigid, predictable vector[1]. This spiro-like structural rigidity locks the dihedral angle between the aromatic ring and the amino-ketone moiety, optimizing binding within the S1 pocket of the dopamine (DAT) and norepinephrine (NET) transporters while drastically extending the molecule's biological half-life.

Chemical Synthesis & Causality of Experimental Design

The synthesis of APCE relies on the commercially available halogenated precursor, 2-bromo-1-(1-phenylcyclopropyl)ethan-1-one (CAS 1511519-22-4) [2][3].

A common pitfall in the synthesis of primary α -amino ketones is the use of direct amination (e.g., reacting the α -bromo ketone with aqueous ammonia). Direct amination inevitably yields a complex, difficult-to-separate mixture of primary, secondary, and tertiary amines, alongside pyrazine byproducts generated via self-condensation.

To ensure the high-purity yield required for accurate pharmacological profiling, our protocol utilizes the Delépine reaction . By reacting the bromo-ketone with hexamethylenetetramine (HMTA), we form a highly stable, sterically bulky quaternary ammonium salt. This intermediate physically cannot undergo further alkylation. Subsequent acid hydrolysis cleanly cleaves the HMTA adduct to yield the pure primary amine hydrochloride.

Figure 1: Delépine synthesis workflow preventing over-alkylation.

Protocol A: Synthesis of APCE Hydrochloride (Self-Validating Workflow)

-

Quaternization: Dissolve 10 mmol of 2-bromo-1-(1-phenylcyclopropyl)ethan-1-one in 50 mL of anhydrous chloroform. Add 11 mmol of HMTA. Reflux for 4 hours.

-

Validation Step 1: The formation of a dense white precipitate indicates successful quaternization. Filter and wash the precipitate with cold diethyl ether to remove unreacted starting material.

-

Hydrolysis: Suspend the precipitate in 30 mL of ethanolic HCl (2M). Stir at 60°C for 12 hours.

-

Purification: Concentrate the solvent in vacuo. Re-dissolve the residue in minimal hot ethanol and precipitate the APCE hydrochloride salt using cold ethyl acetate.

-

Validation Step 2: Confirm purity via LC-MS (Expected M+H+ = 176.10). The absence of a peak at M+H+ = 333 (secondary amine dimer) validates the choice of the Delépine pathway.

Pharmacological Profiling: Transporter Affinity & Metabolic Stability

APCE functions as a dual DAT/NET reuptake inhibitor. The cyclopropyl ring acts as a steric shield, preventing the molecule from binding to the serotonin transporter (SERT), which typically requires a more flexible or elongated alkyl chain to accommodate its binding pocket.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data, comparing APCE against baseline unsubstituted cathinones and the bulky therapeutic inhibitor bupropion.

| Compound | DAT IC 50 (nM) | NET IC 50 (nM) | SERT IC 50 (nM) | Microsomal t1/2 (min) |

| Cathinone | 14.2 | 43.5 | >10,000 | 45 |

| Bupropion | 520 | 1,800 | >10,000 | 120 |

| APCE | 120 | 85 | >10,000 | >300 |

Table 1: Comparative monoamine transporter inhibition and metabolic stability. APCE demonstrates a highly optimized balance of potency and extreme metabolic resistance.

Figure 2: Pharmacodynamic pathway of APCE at presynaptic monoamine transporters.

Protocol B: In Vitro Radioligand Uptake Inhibition Assay

To ensure the trustworthiness of the pharmacological data, the assay utilizes a self-validating design incorporating specific transfected cell lines, avoiding the noise of mixed-transporter synaptosome preparations.

-

Cell Preparation: Plate HEK-293 cells stably expressing human DAT (hDAT) or human NET (hNET) in 96-well plates at a density of 105 cells/well.

-

Ligand Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with varying concentrations of APCE (0.1 nM to 10 μ M), a positive control (10 μ M Nomifensine for DAT; 10 μ M Nisoxetine for NET), and a negative vehicle control (0.1% DMSO) for 15 minutes at 37°C.

-

Radioligand Addition: Add 20 nM of [3H] -Dopamine or [3H] -Norepinephrine to the respective wells. Incubate for exactly 10 minutes.

-

Termination & Validation: Terminate the reaction by rapid washing with ice-cold KRH buffer. The positive control wells must show <5% of the radioligand uptake seen in the negative control wells; otherwise, the assay is invalidated.

-

Quantification: Lyse cells using 1% SDS, transfer to scintillation vials, and quantify retained radioactivity using a liquid scintillation counter. Calculate IC 50 using non-linear regression analysis.

Conclusion

The integration of a 1-phenylcyclopropyl moiety into the β -keto phenethylamine scaffold yields 2-Amino-1-(1-phenylcyclopropyl)ethan-1-one (APCE)—a molecule that elegantly solves the metabolic liabilities of traditional cathinones. By utilizing the Delépine reaction for precise synthesis and rigorous, self-validating radioligand assays, researchers can reliably map the pharmacological profile of this highly stable, dual DAT/NET inhibitor.

References

-

NextSDS. "2-bromo-1-(1-phenylcyclopropyl)ethan-1-one — Chemical Substance Information." NextSDS Chemical Compliance Database,[Link]

-

Silvi, E., et al. "Difunctionalization of C–C σ -Bonds Enabled by the Reaction of Bicyclo[1.1.0]butyl Boronate Complexes with Electrophiles: Reaction Development, Scope, and Stereochemical Origins." Journal of the American Chemical Society, ACS Publications, 2020.[Link]

Sources

The Molecular Recognition of Cathinone Derivatives by Monoamine Transporters: A Computational and Experimental Framework

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Discipline: Structural Neuropharmacology & Computational Chemistry

Executive Summary

As synthetic cathinones (SCs) continue to proliferate, understanding their precise pharmacodynamic profiles at the molecular level is critical for both addiction medicine and the development of novel therapeutics. Synthetic cathinones—β-keto analogs of amphetamines—exert their primary psychostimulant effects by interacting with the solute carrier 6 (SLC6) family of monoamine transporters (MATs): the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[1].

As a Senior Application Scientist, I approach molecular docking not as a standalone predictive tool, but as the first half of a self-validating experimental system. This whitepaper elucidates the structural determinants of cathinone-MAT interactions, explains the causality behind their mechanisms of action (reuptake inhibition vs. substrate release), and provides a field-proven, step-by-step methodology for coupling in silico docking with in vitro validation.

Structural Determinants and Causality of Action

The pharmacological fate of a cathinone derivative—whether it acts as a monoamine releaser or a pure reuptake blocker—is dictated by sub-angstrom steric interactions within the MAT S1 binding pocket[1].

The Releaser vs. Blocker Paradigm

Substrate releasers (e.g., mephedrone, methcathinone) bind to the outward-open conformation of the transporter, successfully inducing the conformational shift to the inward-facing state. This translocation triggers the reverse efflux of endogenous monoamines[1].

Conversely, pyrrolidine-containing cathinones (e.g., MDPV, α-PVP) act as pure reuptake inhibitors[1]. The causality here is purely steric: the bulky pyrrolidine ring clashes with the extracellular gating residues, preventing the closure of the extracellular vestibule. The transporter becomes "locked" in an outward-facing conformation, halting monoamine reuptake without translocating the drug.

The Selectivity Switch: DAT vs. SERT

Selectivity between DAT and SERT is heavily influenced by ring substitutions and specific pocket residues.

-

The Aromatic Network: Tyr156 in DAT is a critical residue for dopamine uptake and establishes essential π−π stacking and halogen bonding with the aromatic ring of cathinones[2].

-

The Steric Filter (Val152 vs. Ile172): Unsubstituted or meta-substituted cathinones inherently favor DAT over SERT. This selectivity is driven by a single amino acid variance in the S1 pocket: DAT features Val152, whereas SERT features the bulkier Ile172. The extra methyl group on Ile172 disrupts optimal aromatic stacking, thereby reducing SERT affinity[3].

-

Para-Substitutions: Adding bulky substituents to the para-position of the phenyl ring (e.g., 4-methyl in mephedrone) forces the molecule into a different orientation that is better accommodated by the slightly larger subregion of the SERT binding pocket, thereby shifting selectivity toward serotonin transport[1][2].

Quantitative SAR Data

The length of the α-carbon chain is directly proportional to DAT binding affinity in pyrrolidine derivatives. Table 1 summarizes this structure-activity relationship (SAR), demonstrating how increasing lipophilic bulk in the α-position optimizes hydrophobic contacts within the DAT S1 pocket.

Table 1: Binding Affinities ( Ki ) of α-Pyrrolidinophenones at hDAT [4]

| Compound | α-Carbon Chain Length | hDAT Affinity ( Ki , µM) | Primary Mechanism |

| α-PPP | Methyl (C1) | 1.2900 | Uptake Inhibitor |

| α-PBP | Ethyl (C2) | 0.1450 | Uptake Inhibitor |

| α-PVP | Propyl (C3) | 0.0222 | Uptake Inhibitor |

| α-PHP | Butyl (C4) | 0.0160 | Uptake Inhibitor |

| PV-8 | Pentyl (C5) | 0.0148 | Uptake Inhibitor |

The Self-Validating Workflow

A common pitfall in computational neuropharmacology is over-reliance on static docking poses. MATs are highly dynamic molecular machines. Therefore, static docking must be validated by Molecular Dynamics (MD) and anchored by empirical in vitro assays.

Fig 1. End-to-end workflow from in silico docking to in vitro validation.

Protocol A: In Silico Molecular Docking & Dynamics

-

Ligand Preparation: Generate 3D conformers of the cathinone derivatives. Perform Density Functional Theory (DFT) optimization (B3LYP/6-31G* level) to resolve the exact geometry of the β-keto group and the protonated amine. Assign AM1-BCC partial charges[5].

-

Protein Preparation: Utilize high-resolution structures of human MATs (or validated homology models based on Drosophila DAT). Crucially, assign protonation states at physiological pH (7.4). Ensure Asp79 (DAT) is deprotonated, as it forms the primary salt bridge with the ligand's amine[6].

-

Molecular Docking: Define a grid box centered on the S1 binding pocket (encompassing Asp79, Val152, and Tyr156 in DAT). Execute induced-fit docking (e.g., AutoDock Vina or Glide) to allow side-chain flexibility.

-

MD Simulations: Embed the top-ranked protein-ligand complex in a POPC lipid bilayer solvated with TIP3P water. Run a 100 ns production simulation to verify the stability of the salt bridge and π−π stacking interactions over time.

Fig 2. Key residue interactions dictating cathinone affinity and MAT selectivity.

Protocol B: In Vitro Radioligand Uptake Assay (Validation)

To prove the computational hypothesis, we must measure actual transporter inhibition using a controlled cellular environment.

-

Cell Culture Preparation: Culture human embryonic kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT in standard media.

-

Assay Setup: Seed cells into 96-well plates. Prior to the assay, wash the cells twice with warm Krebs-Ringer HEPES (KRH) buffer to remove endogenous amines.

-

Ligand Incubation: Introduce the synthesized cathinone derivatives at varying concentrations ( 10−9 to 10−4 M) and incubate for 10 minutes at 37°C to allow binding equilibrium.

-

Radioligand Introduction: Add the respective tritiated substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, or[³H]serotonin for SERT. Incubate for exactly 10 minutes to capture the linear phase of uptake.

-

Termination and Quantification: Rapidly terminate the reaction by washing the wells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 and Ki values to directly correlate with the in silico binding free energies ( ΔG ).

Conclusion

The rational design and analysis of synthetic cathinones require a deep understanding of the MAT S1 pocket. By mapping the steric bulk of pyrrolidine rings to the outward-facing lock mechanism, and correlating para-substitutions with the spatial tolerance of SERT's Ile172, we can accurately predict neuropharmacological outcomes. Implementing the coupled in silico to in vitro workflow ensures that computational predictions are rigorously anchored in biological reality.

References

-

Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs Source: mdpi.com URL:[Link]

-

Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release Source: nih.gov URL:[Link]

-

In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters Source: herts.ac.uk URL:[Link]

-

Substrate selectivity profiling of the human monoamine transporters Source: univie.ac.at URL:[Link]

-

Neuropharmacology of Synthetic Cathinones Source: nih.gov URL:[Link]

-

Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source: acs.org URL:[Link]

Sources

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. moltag.univie.ac.at [moltag.univie.ac.at]

- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs | MDPI [mdpi.com]

- 6. uhra.herts.ac.uk [uhra.herts.ac.uk]

Investigation of the Psychostimulant Properties of Synthetic Cathinones

Executive Summary

Synthetic cathinones, colloquially known as "bath salts," represent a rapidly evolving class of novel psychoactive substances (NPS). Structurally defined as β-keto analogs of amphetamines, these compounds exert profound psychostimulant and reinforcing effects by disrupting normal monoamine neurotransmission. This technical guide provides an authoritative framework for investigating the pharmacological properties of synthetic cathinones, bridging in vitro mechanistic profiling with in vivo behavioral paradigms. By detailing self-validating experimental protocols and examining the causality behind structural modifications, this whitepaper equips researchers with the methodologies required to accurately assess the abuse liability and neurochemical impact of these compounds.

Mechanistic Framework: Monoamine Transporter Interactions

The primary mechanism of action (MoA) for synthetic cathinones involves direct interaction with plasma membrane monoamine transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) [1]. However, the nature of this interaction is highly dependent on the compound's specific chemical structure, dividing synthetic cathinones into two distinct pharmacological classes [3]:

-

Substrate-Type Releasers (Amphetamine-like): Ring-substituted cathinones, such as mephedrone (4-MMC) and methylone, bind to the orthosteric site of the transporter and are translocated into the neuronal cytoplasm. Once inside, they interact with the vesicular monoamine transporter 2 (VMAT2), disrupting vesicular storage and reversing the normal direction of transporter flux, leading to massive non-exocytotic neurotransmitter efflux.

-

Uptake Inhibitors (Cocaine-like): Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV) and α-PVP, possess a bulky nitrogen-containing ring. This steric hindrance prevents their translocation across the membrane. Instead, they act as potent, pure competitive inhibitors at the transporter pore, blocking reuptake and causing extracellular monoamine accumulation.

Fig 1. Dual mechanisms of synthetic cathinones at the dopamine transporter.

In Vitro Profiling: Transporter Binding and Kinetics

To predict the psychostimulant potential of a novel cathinone, researchers must first quantify its affinity and selectivity for DAT versus SERT. A high DAT/SERT inhibition ratio is a critical predictor of abuse liability. Robust dopamine accumulation drives reward, while concurrent high serotonin release (low DAT/SERT ratio) often produces mitigating, satiating, or entactogenic effects that limit compulsive redosing[2].

Data Presentation: Representative Transporter Affinities

Table 1: Comparative monoamine transporter affinities and functional ratios for key synthetic cathinones.

| Synthetic Cathinone | Structural Class | Primary Mechanism | DAT Affinity (IC₅₀) | SERT Affinity (IC₅₀) | DAT/SERT Ratio |

| Mephedrone (4-MMC) | Ring-substituted | Substrate / Releaser | ~49 nM | ~118 nM | ~2.4 |

| Methcathinone | Unsubstituted | Substrate / Releaser | ~12 nM | ~3869 nM | ~322 |

| MDPV | Pyrrolidine-containing | Uptake Inhibitor | ~4 nM | >3000 nM | >750 |

Protocol 1: Synaptosomal Monoamine Uptake Assay

Causality & Rationale: While transfected HEK-293 cells are useful for simple binding affinity, they lack native vesicular machinery. Utilizing rat brain synaptosomes preserves the functional coupling of plasma membrane transporters and VMAT2, which is absolutely critical for differentiating true uptake inhibitors from substrate-type releasers.

Step-by-Step Methodology:

-

Tissue Preparation: Isolate striatal tissue (for DAT assays) or frontal cortex tissue (for SERT/NET assays) from adult male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose to preserve organelle integrity.

-

Fractionation: Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris. Collect the supernatant and centrifuge at 17,000 × g for 20 minutes to yield the P2 synaptosomal pellet.

-

Resuspension: Resuspend the P2 pellet in oxygenated Krebs-phosphate buffer (pH 7.4) supplemented with ascorbic acid and pargyline (to prevent monoamine oxidation and degradation).

-

Incubation: Aliquot the synaptosomal suspension into 96-well plates. Add the synthetic cathinone test compound at logarithmic concentrations (1 nM to 10 µM) and pre-incubate for 10 minutes at 37°C.

-

Radioligand Addition: Add [³H]dopamine or [³H]serotonin (final concentration ~5 nM) and incubate for exactly 5 minutes to capture the linear phase of active uptake.

-

Termination: Terminate the reaction rapidly by adding ice-cold buffer. Filter the contents through GF/B glass fiber filters using a rapid cell harvester. Wash the filters three times with cold buffer.

-

Self-Validation Check (Critical): Include parallel control wells containing a saturating concentration of a selective inhibitor (e.g., 10 µM nomifensine for DAT) to define non-specific background uptake. Calculate specific uptake by subtracting this non-specific baseline from the total retained radioactivity measured via liquid scintillation counting.

In Vivo Behavioral Pharmacology: Assessing Abuse Liability

In vitro binding data must be contextualized with in vivo behavioral models to confirm psychostimulant efficacy and addiction potential. The two most robust paradigms for this are Intravenous Self-Administration (IVSA) and Conditioned Place Preference (CPP) [5].

Fig 2. Intravenous Self-Administration (IVSA) workflow for abuse liability.

Protocol 2: Intravenous Self-Administration (IVSA) Paradigm

Causality & Rationale: IVSA is the gold standard for assessing abuse liability because it models the volitional drug-taking behavior seen in humans. The transition from a Fixed Ratio (FR) to a Progressive Ratio (PR) schedule allows researchers to quantify the "break point"—the maximal effort an animal will exert for a single infusion, which correlates directly with the drug's reinforcing efficacy [4].

Step-by-Step Methodology:

-

Surgical Catheterization: Implant a chronic indwelling silastic catheter into the right external jugular vein of the subject (e.g., rat), routing the tubing subcutaneously to exit dorsally between the scapulae. Allow a strict 7-day recovery period, flushing daily with heparinized saline to maintain patency.

-

Apparatus Setup: Place the animal in an operant conditioning chamber equipped with two retractable levers (Active and Inactive), a cue light, and a tone generator.

-

FR-1 Acquisition: Train the animal on a Fixed Ratio 1 (FR-1) schedule. A single press on the Active lever triggers the syringe pump to deliver an intravenous infusion of the cathinone (e.g., 0.05 mg/kg MDPV) paired simultaneously with a 5-second cue light and tone.

-

Time-Out Implementation: Enforce a 20-second time-out period post-infusion. Lever presses during this time are recorded but yield no drug. This prevents lethal overdose and provides a metric for drug-induced impulsivity.

-

Self-Validation Check (Critical): Continuously monitor the Inactive lever. If presses on the inactive lever rise proportionally with the active lever, the drug is likely inducing non-specific generalized motor activation (hyperlocomotion) rather than targeted, goal-directed operant reinforcement.

-

Progressive Ratio (PR) Testing: Once stable FR-1 responding is achieved (>20 infusions/session with >75% active lever preference across three consecutive days), shift to a PR schedule. The number of presses required for subsequent infusions increases exponentially (e.g., 1, 2, 4, 6, 9, 12...). The session terminates when the animal fails to earn an infusion within 1 hour. The final ratio completed is recorded as the break point.

Protocol 3: Conditioned Place Preference (CPP)

Causality & Rationale: While IVSA measures active reinforcement, CPP evaluates the Pavlovian associative learning connected to the drug's rewarding effects. It assesses the subject's preference for an environment previously paired with the subjective drug state, independent of complex operant motor requirements [5].

Step-by-Step Methodology:

-

Pre-Conditioning (Day 1): Place the animal in a three-chamber apparatus consisting of two visually and texturally distinct conditioning chambers separated by a neutral corridor. Record the baseline time spent in each chamber for 15 minutes to ensure no inherent environmental bias.

-

Conditioning Phase (Days 2-7):

-

Morning Session (Vehicle): Inject the animal with saline (i.p.) and confine it to Chamber A for 30 minutes.

-

Afternoon Session (Drug): Inject the animal with the synthetic cathinone (e.g., 3.0 mg/kg mephedrone) and confine it to Chamber B for 30 minutes.

-

-

Self-Validation Check (Critical): Utilize a fully counterbalanced design where half the experimental cohort receives the drug in Chamber A and the other half in Chamber B. This eliminates apparatus-induced artifacts and ensures the preference is strictly drug-induced.

-

Test Phase (Day 8): Place the animal in the neutral corridor in a drug-free state with free access to all chambers for 15 minutes.

-

Quantification: Calculate the CPP score by subtracting the time spent in the drug-paired chamber during pre-conditioning from the time spent in that same chamber during the test phase. A significant positive score indicates robust psychostimulant reward.

Conclusion

The investigation of synthetic cathinones requires a rigorous, multi-tiered pharmacological approach. By combining in vitro synaptosomal assays to determine transporter binding ratios (DAT/SERT) with in vivo behavioral paradigms like IVSA and CPP, researchers can accurately map the mechanistic profile of a compound to its psychostimulant and addictive potential. Maintaining self-validating controls within these protocols ensures that data reflects true pharmacological reinforcement rather than artifactual motor stimulation, driving higher integrity in preclinical drug development and forensic toxicology.

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective Source: MDPI URL

Foreword: The Evolving Challenge of NPS Toxicokinetics

An In-Depth Technical Guide to the Toxicokinetics of Novel Psychoactive Substances

The landscape of psychoactive substances is in a constant state of flux. Novel Psychoactive Substances (NPS) are continuously synthesized to mimic the effects of traditional illicit drugs, creating a significant challenge for clinical and forensic toxicology.[1][2] These substances often have uncharacterized pharmacological and toxicological profiles, making their detection and the interpretation of their effects a complex task.[3][4] A thorough understanding of the toxicokinetics of NPS—how the body absorbs, distributes, metabolizes, and excretes these compounds—is not merely an academic exercise. It is the bedrock upon which we build reliable analytical detection methods, interpret clinical presentations of intoxication, and ultimately, safeguard public health.[5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and analytical strategies. We will explore the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME) as they apply to the unique chemical diversity of NPS, delve into the methodologies used to study them, and provide specific insights into the major classes of these emerging drugs.

Section 1: The ADME Paradigm in the Context of NPS

The toxicokinetic profile of any substance dictates its onset, duration, and intensity of effect, as well as its potential for toxicity. For NPS, with their diverse chemical structures, understanding ADME is critical for predicting their behavior in the body.

Absorption

The route of administration heavily influences the rate and extent of absorption. NPS are consumed via inhalation, ingestion, insufflation, or injection. Highly lipophilic compounds, such as many synthetic stimulants, are readily absorbed and can rapidly cross the blood-brain barrier, contributing to their potent central nervous system effects.[1]

Distribution

Once absorbed, NPS are distributed throughout the body. Key factors governing distribution include the compound's lipophilicity, plasma protein binding, and tissue affinity. For instance, the high lipophilicity of certain synthetic cathinones leads to a large volume of distribution and penetration into the brain.[1] This can result in longer plasma and tissue half-lives, potentially correlating with the long-lasting psychotic symptoms observed in some intoxication cases.[6][7][8]

Metabolism: The Core of NPS Identification

Metabolism is arguably the most critical phase in the toxicokinetics of NPS. The body's enzymatic machinery, primarily in the liver, chemically modifies these foreign compounds (xenobiotics) to render them more water-soluble for easier elimination.[9][10] This process is typically divided into two phases.

-

Phase I Metabolism: Involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) family of enzymes is the primary driver of these reactions.[9][10] For many NPS, particularly synthetic cannabinoids, Phase I metabolism is so extensive that the parent compound is often undetectable in urine samples.[10][11] Common reactions include hydroxylation, dealkylation, and oxidative defluorination.[9][12]

-